molecular formula C22H28N2O7S2 B2458614 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-13-4

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2458614
CAS RN: 898408-13-4
M. Wt: 496.59
InChI Key: POXASAURWBKLRZ-UHFFFAOYSA-N
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Description

The compound “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C15H21NO6S . It has an average mass of 343.395 Da and a monoisotopic mass of 343.108948 Da .


Molecular Structure Analysis

While specific molecular structure analysis for “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is not available, studies on similar spiro compounds provide insights. For example, a study on the stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-glucose discussed the unique structural properties of spiro compounds . Another study on the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4,5]decanes provided insights into the molecular structure of spiro[4,5]decanes .

Scientific Research Applications

Antifibrinolytic Agent for Hemorrhage Prevention and Treatment

CM-352 is a potent preclinical candidate that inhibits fibrinolysis. It outperforms existing antifibrinolytics like tranexamic acid (TXA) and aprotinin. In functional assays, CM-352 effectively prevents clot dissolution in human whole blood. Notably, it significantly reduces blood loss during liver hepatectomy, making it a promising agent for acute bleeding management .

Matrix Metalloproteinase (MMP) Inhibition

CM-352 targets MMPs, which play a role in thrombus dissolution. By inhibiting MMPs, it defines a new class of antihemorrhagic agents without interfering with normal hemostatic function. This unique mechanism of action sets it apart from traditional antifibrinolytics .

Preventing Hyperfibrinolysis in Trauma Patients

Given that hyperfibrinolysis contributes to major bleeding events, CM-352’s ability to delay fibrinolysis is crucial. Trauma patients, especially those requiring massive blood transfusions, could benefit from its antifibrinolytic properties .

Liver Surgery and Reduced Blood Loss

CM-352’s effectiveness in reducing blood loss during liver hepatectomy suggests its potential application in surgical procedures. Unlike TXA and aprotinin, which had no effect, CM-352 enhances clot stability and minimizes bleeding risk .

Off-Target Selectivity Profiling

To ensure safety, CM-352 underwent off-target selectivity profiling. It showed minimal inhibition against a panel of 84 different protein targets with metal-binding sites, indicating specificity for MMPs .

Piperidine Derivatives and Novel Mechanisms

CM-352’s structure contains a piperidine ring, which is intriguing due to its diverse biological activities. The process leading to CM-352 involves esters of 3-oxocarboxylic acid and a previously unknown isomer of 3,4,5,6-tetrahydropyridine .

Safety and Hazards

The safety data sheet for a related compound, 8-Azaspiro[4.5]decane, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” are not available, studies on similar compounds suggest potential applications in medicinal chemistry and the pharmaceutical industry .

properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7S2/c1-17-4-6-18(7-5-17)33(27,28)24-14-15-31-22(24)10-12-23(13-11-22)32(25,26)19-8-9-20(29-2)21(16-19)30-3/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXASAURWBKLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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